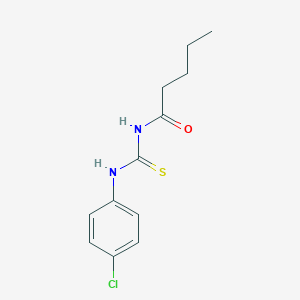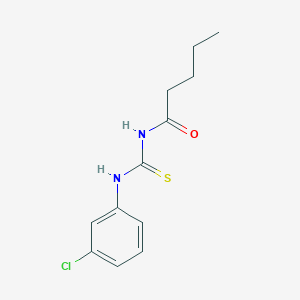![molecular formula C20H17N3OS B399220 N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide](/img/structure/B399220.png)
N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide is a member of biphenyls.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide, as part of sulfanilamide derivatives, has been involved in synthesis and characterization studies. One research focused on synthesizing various sulfanilamide derivatives, characterizing them through methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra, and evaluating their thermal properties and antimicrobial activities. These derivatives displayed distinct molecular conformations and packing models, and the study provided insights into their thermal stability and biological activities (Lahtinen et al., 2014).
Antibacterial and Surface Activity
Another aspect of research involves the investigation of antibacterial and surface activities of related compounds. For instance, certain sulfanilamide derivatives were synthesized and evaluated for their antimicrobial properties and potential as surface active agents. These compounds exhibited varying degrees of antibacterial activity, contributing to the understanding of their potential applications in medicinal chemistry and material science (El-Sayed, 2006).
Coordination Chemistry and Reactivity
Research in coordination chemistry has explored compounds like N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide for their ability to form complexes with metals such as palladium. Studies have revealed diverse coordination behavior, demonstrating these compounds' potential as ligands in catalytic and other chemical processes. This research sheds light on the structural and electronic properties of these complexes, which could be relevant in catalysis and materials science (Tognon et al., 2015).
Material Science and Engineering
In the field of materials science, derivatives of N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide have been utilized in the synthesis of novel materials. For example, research has been conducted on synthesizing and characterizing new polyamides containing pyridine and sulfone moieties for potential use in various applications due to their desirable physical and chemical properties (Liu et al., 2013).
Propiedades
Nombre del producto |
N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide |
|---|---|
Fórmula molecular |
C20H17N3OS |
Peso molecular |
347.4g/mol |
Nombre IUPAC |
N-[(6-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H17N3OS/c1-14-6-5-9-18(21-14)22-20(25)23-19(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25) |
Clave InChI |
MBDKMTNWROYAPG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-pentanoylthiourea](/img/structure/B399143.png)
![N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pentanamide](/img/structure/B399144.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide](/img/structure/B399148.png)
![N-(3-methylbutanoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399150.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399151.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399154.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399155.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399157.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399158.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399159.png)
![N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide](/img/structure/B399160.png)